1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
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Overview
Description
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with 3-methylbutyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The ethan-1-ol group may enhance solubility and facilitate cellular uptake, while the 3-methylbutyl substituent can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine: Contains an amine group instead of ethan-1-ol.
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-thiol: Features a thiol group instead of ethan-1-ol.
Uniqueness
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethan-1-ol group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[1-(3-methylbutyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)8-9-16-13-7-5-4-6-12(13)15-14(16)11(3)17/h4-7,10-11,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOHESJEVQYCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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